4-(2-(2-aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Description

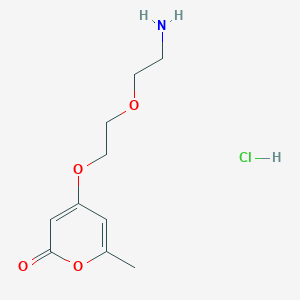

4-(2-(2-Aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS: 1824050-03-4) is a pyran-2-one derivative with a molecular formula of C₁₀H₁₆ClNO₄ and a molecular weight of 249.69 g/mol . The compound features a pyranone core substituted with a methyl group at position 6 and an ethoxy-ethoxy-amine side chain at position 4, terminated by a hydrochloride salt.

Properties

IUPAC Name |

4-[2-(2-aminoethoxy)ethoxy]-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.ClH/c1-8-6-9(7-10(12)15-8)14-5-4-13-3-2-11;/h6-7H,2-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUXJQJMQNSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(2-aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, with the CAS number 1824050-03-4, is a synthetic compound notable for its unique pyran structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16ClNO4

- Molecular Weight : 249.69 g/mol

- Structure : The compound features a pyran ring with an aminoethoxy substituent, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction suggests a mechanism where the compound could act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for treating metabolic disorders.

- Antimicrobial Activity : Some studies have hinted at potential antimicrobial properties, although specific data on efficacy against bacterial or fungal strains remain limited.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been indicated in some studies, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study evaluating the enzyme inhibition potential of various pyran derivatives found that compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values ranged from 0.84 to 1.39 µM for closely related structures, indicating a promising avenue for further research into anti-inflammatory applications .

Case Study 2: Antimicrobial Screening

In a preliminary screening of novel compounds for antimicrobial activity, derivatives of pyran compounds were tested against a panel of bacterial strains. While specific results for this compound were not detailed, related compounds showed moderate activity against Gram-positive bacteria, suggesting potential for further exploration in this area .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| 4-(2-Aminoethoxy)vinyl glycine hydrochloride | 205.64 g/mol | Ethylene biosynthesis inhibitor |

| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 249.69 g/mol | Heterobifunctional PEG linker |

The table above compares this compound with similar compounds that have established biological activities. This comparison highlights the diverse applications and potential therapeutic roles of pyran derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyran-2-one Derivatives

Pyran-2-one derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis:

Functional Group Impact on Reactivity

- Aminoether Chain (Target Compound): The 2-(2-aminoethoxy)ethoxy side chain introduces nucleophilic amine groups (as HCl salt) and ether oxygen atoms, enabling hydrogen bonding and participation in coupling reactions. This contrasts with 4-methoxy derivatives (e.g., ), where methoxy groups are less reactive .

- Benzoyl vs. Styryl Groups : Benzoyl () and styryl () substituents introduce aromaticity, increasing stability but reducing solubility in polar solvents compared to the target compound’s hydrophilic side chain .

Solubility and Stability

- The target compound’s hydrochloride salt improves water solubility, whereas 4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one () is more soluble in organic solvents like dichloromethane .

- RL-4390 (), an Fmoc-protected PEGylated amine hydrochloride, shares the hydrochloride salt feature but has a higher molecular weight (440.50 g/mol ) due to its PEG chain, which may slow diffusion in biological systems compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.